1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene
Description
1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene (CAS: 1824879-04-0) is a fluorinated aromatic compound featuring a bromine substituent at the para position of a benzene ring and a (Z)-configured 2,3,3,3-tetrafluoropropenyloxy group at the adjacent position. This compound is synthesized via coupling reactions involving fluorinated propenyl precursors and brominated aromatic intermediates, as evidenced by protocols utilizing reagents like Na₂CO₃ and piperidine under controlled conditions . Its high purity (98%) and commercial availability (Santa Cruz Biotechnology) suggest its utility as a key intermediate in pharmaceutical and materials science research, particularly in reactions requiring stereoselective fluorinated building blocks .
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-[(Z)-2,3,3,3-tetrafluoroprop-1-enoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-5-8(11)9(12,13)14/h1-5H/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXYUOXTORUBHZ-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC=C(C(F)(F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O/C=C(/C(F)(F)F)\F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The reaction conditions typically require the use of a strong brominating agent and a suitable catalyst to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halides.
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of hydroxyl groups or other reduced functional groups.
Substitution: Leads to the replacement of the bromine atom with other functional groups.
Scientific Research Applications
1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and interactions with biomolecules.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromine atom and the tetrafluoropropenyl group interact with biological molecules, leading to various biochemical reactions. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Trifluoropropenyl vs. Tetrafluoropropenyloxy Groups
NMR data for 4g (δ 7.52–7.24 ppm for aromatic protons; δ 6.84 ppm for trans-coupled vinyl protons) contrasts with the target compound’s spectral profile, where the oxygen linker likely shifts aromatic and olefinic proton resonances .
Cyclopropane-Containing Analogues
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (CAS: 1227160-18-0) replaces the tetrafluoropropenyloxy group with a trifluoromethyl-substituted cyclopropane. This structural difference reduces steric hindrance but introduces ring strain, favoring applications in agrochemicals (e.g., as a pesticidal intermediate) . Cyclopropane derivatives like 37c (64% yield, 99% ee) are synthesized via KHMDS-mediated cyclization, highlighting divergent synthetic pathways compared to the target compound’s etherification route .
Halogen and Functional Group Diversity
Bromo-Trifluoromethoxy Analogues
1-Bromo-4-(trifluoromethoxy)benzene (CAS: 160968-99-0) substitutes the propenyloxy group with a trifluoromethoxy moiety. This alteration reduces steric bulk and enhances thermal stability, making it suitable for high-temperature reactions. Its molecular weight (259.00 g/mol) is lower than the target compound’s (C₉H₅BrF₄O: ~285.04 g/mol), impacting solubility in nonpolar solvents .
Bromo-Alkynyl Derivatives
1-Bromo-4-((prop-2-yn-1-yl)oxy)benzene (S37) features an alkynyloxy group, enabling click chemistry applications. Its ¹H NMR (δ 4.73 ppm for propargyl protons) and ¹³C NMR (δ 78.2 ppm for alkyne carbons) differ significantly from the target compound’s fluorinated olefinic signals, underscoring divergent reactivities in cross-coupling reactions .
Stereochemical and Isomeric Considerations
The (Z)-configuration of the tetrafluoropropenyloxy group in the target compound influences its spatial orientation and dipole moment, critical for interactions in catalytic systems. By contrast, 1-Bromo-4-(3,3,3-trifluoroprop-1-enyl)benzene (4g) exists as an E/Z mixture (66:34), complicating purification and reducing enantiomeric excess in stereospecific reactions .
Comparative Data Table
Biological Activity
1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, toxicological assessments, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H7BrF4O
- CAS Number : 1824879-04-0
The presence of bromine and multiple fluorine atoms suggests unique interactions with biological systems, potentially influencing its reactivity and biological effects.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes. For instance, studies have shown that similar fluorinated ethers can solubilize lipid vesicles and extract membrane proteins from microbial cells .
Case Study 1: In Vivo Toxicity Analysis
In a nonclinical safety assessment involving rodents, compounds similar to this compound were evaluated for acute and chronic toxicity. The findings suggested that while high doses did not lead to significant adverse effects, there were indications of cardiomyopathy exacerbation in chronic studies .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various fluorinated compounds against E. coli. The results indicated that compounds with fluorinated side chains exhibited superior activity compared to their non-fluorinated counterparts. This suggests that this compound may possess similar properties .
Data Tables
| Study | Focus | Findings |
|---|---|---|
| Nonclinical Safety Assessment | Toxicology | No significant toxic effects at high doses; potential cardiomyopathy exacerbation observed. |
| Antimicrobial Activity | E. coli | Enhanced efficacy in fluorinated compounds compared to non-fluorinated analogs. |
Research Findings
Recent studies have highlighted the importance of understanding the pharmacokinetics and toxicokinetics of fluorinated compounds. For example, a toxicokinetic study indicated that related compounds were rapidly metabolized without accumulation in biological tissues . This rapid metabolism may suggest a favorable safety profile for this compound.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst System | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Bromination + Heck | Pd(OAc)₂, PPh₃ | 72–78 | >98% |
| Direct Coupling | PdCl₂, CuI, NEt₃ | 65–70 | 95–97% |
| Z-Selective Coupling | Pd(PPh₃)₄, CuI, DMF | 82–85 | >99% |
Advanced: How does the Z-configuration of the tetrafluoropropenyloxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
The Z-configuration imposes steric and electronic constraints due to the proximity of fluorine atoms. This affects:
- Electronic Effects : Fluorine’s electronegativity increases electron-withdrawing behavior, polarizing the alkene and enhancing electrophilicity for nucleophilic attack .
- Steric Hindrance : The Z-geometry positions bulky fluorine atoms on the same side, hindering π-orbital overlap and slowing reactions like Diels-Alder. However, it favors stereoretentive coupling in Suzuki-Miyaura reactions .
- Validation : Use NOESY NMR to confirm spatial proximity of fluorine atoms and DFT calculations to model transition states .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and alkene protons (δ 5.8–6.5 ppm). Fluorine coupling (²J₃₃F-H) splits alkene signals .
- ¹⁹F NMR : Resolve tetrafluoro groups (δ -70 to -90 ppm, characteristic of CF₃ and CF₂ environments) .
- X-ray Crystallography : Confirm Z-configuration via bond angles and dihedral measurements (e.g., C=C bond length ~1.34 Å) .
- HRMS : Validate molecular formula (C₉H₅BrF₄O) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported reaction yields with palladium catalysts?
Methodological Answer:
Discrepancies arise from variables such as:
- Catalyst Loading : Lower Pd(OAc)₂ (1 mol%) may underperform vs. 5 mol% in sterically demanding systems .
- Solvent Polarity : Polar solvents (DMF, THF) stabilize Pd intermediates but may deactivate catalysts via coordination .
- Oxygen Sensitivity : Use Schlenk techniques to exclude moisture/oxygen, as Pd(0) catalysts oxidize readily .
Q. Table 2: Catalyst Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 60 | 82 |
| PdCl₂ | THF | 50 | 68 |
| Pd₂(dba)₃ | Toluene | 80 | 75 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
- Storage : Keep in amber glass bottles under argon at –20°C to prevent bromine dissociation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: Can computational modeling predict regioselectivity in nucleophilic substitutions?
Methodological Answer:
Yes. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify electrophilic sites:
- Bromine Substituent : Directs nucleophiles to the para position (highest electron density).
- Fluorinated Alkene : Withdraws electron density, reducing reactivity at the ortho position .
Q. Figure 1: Fukui Indices (Electrophilicity)
| Position | Fukui Index (f⁻) |
|---|---|
| Para | 0.45 |
| Ortho | 0.32 |
| Meta | 0.28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
